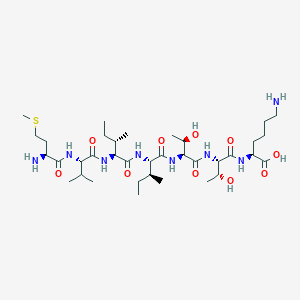

H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH

Beschreibung

H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH is a linear heptapeptide composed of methionine (Met), valine (Val), isoleucine (Ile), threonine (Thr), and lysine (Lys) residues. Its sequence includes hydrophobic residues (Met, Val, Ile) and polar uncharged residues (Thr), with a positively charged lysine at the C-terminus.

Key properties inferred from its composition:

- Molecular Weight: ~830–850 g/mol (estimated based on amino acid residues).

- Solubility: Likely moderate in aqueous solutions due to the presence of charged (Lys) and polar (Thr) residues, though hydrophobicity from Met, Val, and Ile may reduce solubility.

- Stability: Peptides with multiple hydrophobic residues are prone to aggregation, necessitating storage at low temperatures (e.g., –20°C or –80°C) for long-term stability .

Eigenschaften

CAS-Nummer |

247255-14-7 |

|---|---|

Molekularformel |

C36H68N8O10S |

Molekulargewicht |

805.0 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H68N8O10S/c1-10-19(5)26(41-31(48)25(18(3)4)40-30(47)23(38)15-17-55-9)32(49)42-27(20(6)11-2)33(50)43-29(22(8)46)35(52)44-28(21(7)45)34(51)39-24(36(53)54)14-12-13-16-37/h18-29,45-46H,10-17,37-38H2,1-9H3,(H,39,51)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t19-,20-,21+,22+,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

MXZMUWRUBZHJIK-JUFTVGGWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The general steps include:

Attachment of the first amino acid: to a resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: of deprotection and coupling steps until the desired sequence is achieved.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions, such as the replacement of lysine’s amino group with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid for oxidation reactions.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” have diverse applications in scientific research:

Chemistry: Used as building blocks for the synthesis of more complex molecules.

Biology: Studied for their role in protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based drugs.

Industry: Utilized in the development of biomaterials and as components in diagnostic assays.

Wirkmechanismus

The mechanism of action of peptides depends on their specific sequence and structure. For “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH”, the presence of hydrophobic residues (valine, isoleucine) and polar residues (threonine, lysine) can influence its interaction with biological membranes and proteins. The peptide may exert its effects by:

Binding to specific receptors: on cell surfaces, triggering downstream signaling pathways.

Inserting into lipid bilayers: , disrupting membrane integrity.

Interacting with intracellular targets: , modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Sequence and Structural Features

Below is a comparison of H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH with peptides of varying lengths and compositions:

Key Observations :

- Chain Length : Longer peptides (e.g., the heptapeptide) generally exhibit lower solubility due to increased hydrophobicity and molecular weight. However, charged residues (e.g., Lys in H-Ile-Lys-Val-Ala-Val-OH) can enhance solubility even in longer chains .

- Hydrophobic vs. Charged Residues : The heptapeptide’s four hydrophobic residues (Met, Val, Ile ×2) may limit solubility compared to shorter peptides like H-Lys-Thr-Tyr-OH, which contains only one hydrophobic residue (Tyr) .

- Stability : Peptides with labile residues (e.g., Cys in H-Val-Thr-Cys-Gly-OH) may require stricter storage conditions to prevent oxidation, whereas the heptapeptide’s lack of such residues suggests moderate stability .

Functional and Analytical Considerations

- Chemical Analysis: As noted in REACH guidance (), chemical analysis (e.g., HPLC, NMR) is critical for verifying peptide purity and identity but may yield ambiguous results for complex mixtures . For example, H-Ile-Lys-Val-Ala-Val-OH’s Certificate of Analysis (COA) confirms >99% purity via H-NMR and QC standards .

- Applications: Most peptides in the comparison are restricted to research use (e.g., H-Lys-Thr-Tyr-OH and H-Lys-Val-OH), avoiding human or animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.